2-(Benzylamino)-1-phenylethanol

Catalog No.
S664610
CAS No.
27159-30-4
M.F
C15H17NO
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzylamino)-1-phenylethanol

CAS Number

27159-30-4

Product Name

2-(Benzylamino)-1-phenylethanol

IUPAC Name

2-(benzylamino)-1-phenylethanol

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C15H17NO/c17-15(14-9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2

InChI Key

XAOCLQUZOIZSHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O

Solubility

34.1 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O

Asymmetric Catalysis:

2-(Benzylamino)-1-phenylethanol, particularly the (S)-enantiomer, serves as a valuable starting material in the preparation of chiral iron catalysts. These catalysts are employed in the asymmetric oxidation reactions of secondary alcohols and benzylic methylene groups. This research finding was reported in the Journal of the American Chemical Society [].

2-(Benzylamino)-1-phenylethanol, also known as benzylamino phenylethanol, is an aromatic alcohol characterized by its unique structure, which includes a secondary hydroxyl group and a primary amino group attached to a phenyl ring. This compound exhibits chirality, with both (R) and (S) enantiomers being synthesized and studied for their distinct biological activities and chemical properties. The presence of the benzyl group significantly influences its reactivity and interaction with biological systems.

The chemical behavior of 2-(Benzylamino)-1-phenylethanol is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing the compound to form various derivatives.
  • Oxidation: The secondary alcohol can be oxidized to form ketones or aldehydes under appropriate conditions.
  • Formation of Prodrugs: Derivatives of this compound have been synthesized as prodrugs, enhancing their pharmacological profiles.

Research indicates that 2-(Benzylamino)-1-phenylethanol and its derivatives exhibit significant biological activities:

  • Antibacterial Properties: Studies suggest potential inhibitory effects against pathogenic bacteria such as Bacteroides fragilis, indicating possible applications in antimicrobial therapies.
  • Neurological Effects: Certain derivatives have shown anticonvulsant properties, affecting excitatory synaptic transmission in the rat brain.
  • Enzyme Inhibition: The compound acts as an inhibitor of phenylethanolamine N-methyltransferase, impacting adrenergic neurotransmitter biosynthesis.

Synthesis of 2-(Benzylamino)-1-phenylethanol can be achieved through various methods:

  • Reductive Amination: This method involves the reaction of benzaldehyde with phenethylamine followed by reduction, yielding the desired compound.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents allows for the selective formation of (R) or (S) enantiomers .
  • Catalytic Methods: Iron catalysts have been employed to facilitate the oxidation of secondary alcohols derived from this compound .

2-(Benzylamino)-1-phenylethanol has diverse applications across several fields:

  • Medicinal Chemistry: Its derivatives are being explored for therapeutic uses, particularly in developing more effective drugs with improved profiles.
  • Catalysis: The compound serves as a precursor for synthesizing catalysts used in various organic reactions .
  • Chemical Research: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Interaction studies have revealed that the spatial orientation and steric bulk of the benzylamine side chain significantly affect binding interactions with enzymes. For instance, conformationally restricted analogues exhibit reduced inhibitory activity against phenylethanolamine N-methyltransferase, highlighting the importance of molecular conformation in drug design.

Several compounds share structural similarities with 2-(Benzylamino)-1-phenylethanol. Here are some notable ones:

Compound NameStructureUnique Features
2-Amino-1-phenylethanolContains a primary amino group but lacks the benzyl substituentSimpler structure; primarily studied for its role in neurotransmitter synthesis
PhenylethylamineLacks hydroxyl and benzyl groupsActs as a neuromodulator; simpler pharmacological profile
BenzylamineOnly contains the benzyl group without the alcohol functionalityUsed primarily in organic synthesis; lacks biological activity associated with alcohols

The uniqueness of 2-(Benzylamino)-1-phenylethanol lies in its combination of functional groups and chirality, which contribute to its diverse biological activities and potential therapeutic applications.

XLogP3

2.1

Other CAS

27159-30-4

Dates

Modify: 2023-08-15

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